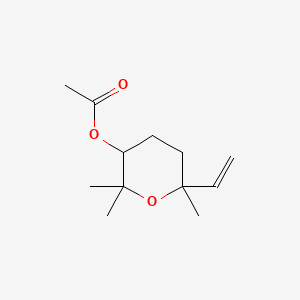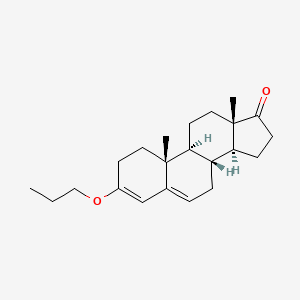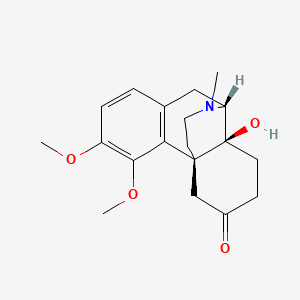
2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, trifluoromethyl, and chloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- typically involves multiple steps, starting from readily available starting materials. The process may include nitration, chlorination, and amination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, and the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. Safety protocols are strictly followed to handle hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxide or sulfone derivatives, while reduction of the nitro groups may produce corresponding amines.
Applications De Recherche Scientifique
2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-
- 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-
Uniqueness
The uniqueness of 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
79614-97-4 |
|---|---|
Formule moléculaire |
C14H7ClF6N4O4S |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
3-chloro-N-[3-methylsulfanyl-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C14H7ClF6N4O4S/c1-30-11-6(14(19,20)21)3-8(24(26)27)9(10(11)25(28)29)23-12-7(15)2-5(4-22-12)13(16,17)18/h2-4H,1H3,(H,22,23) |
Clé InChI |
WYINKYXDUMTESU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)

![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)
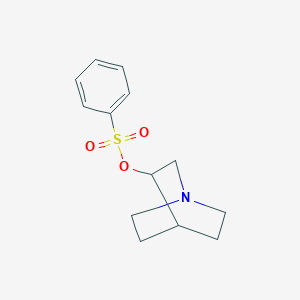
![1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine](/img/structure/B13414507.png)
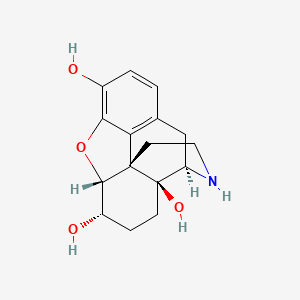
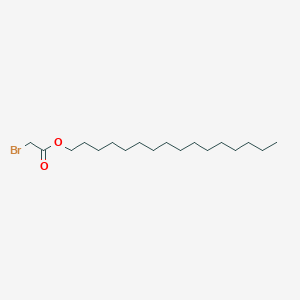
![2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13414531.png)
